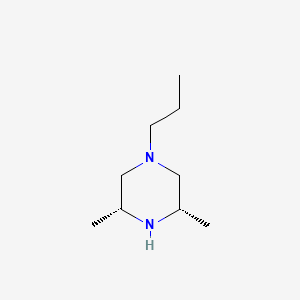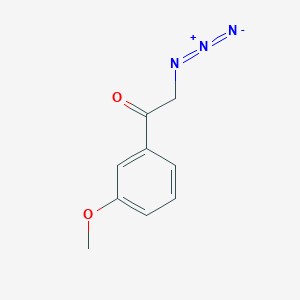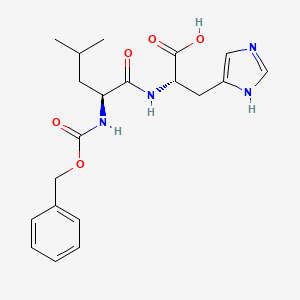
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a synthetic dipeptide compound It consists of two amino acids, L-leucine and L-histidine, linked by a peptide bond The benzyloxycarbonyl (Cbz) group is attached to the amino terminus of the leucine residue, serving as a protective group during synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-histidine are protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acids with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Cbz protective group using hydrogenation with a palladium catalyst or treatment with a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The Cbz group can be removed by reduction, typically using hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected dipeptide.
Substitution: Substituted dipeptide with different protective or functional groups.
Applications De Recherche Scientifique
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
Comparaison Avec Des Composés Similaires
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-lysine: Similar structure but with lysine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine: Contains phenylalanine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan: Contains tryptophan instead of histidine.
These compounds share the benzyloxycarbonyl protective group and the leucine residue but differ in the second amino acid, leading to variations in their chemical properties and applications.
This compound stands out due to the presence of the histidine residue, which imparts unique properties such as the ability to participate in metal ion coordination and proton transfer reactions.
Propriétés
Numéro CAS |
79778-48-6 |
|---|---|
Formule moléculaire |
C20H26N4O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-13(2)8-16(24-20(28)29-11-14-6-4-3-5-7-14)18(25)23-17(19(26)27)9-15-10-21-12-22-15/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
Clé InChI |
OLKSMTLZDPXSRI-IRXDYDNUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


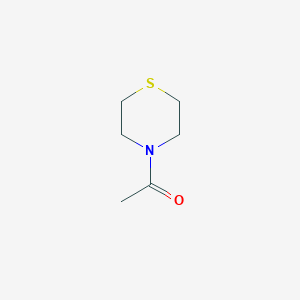
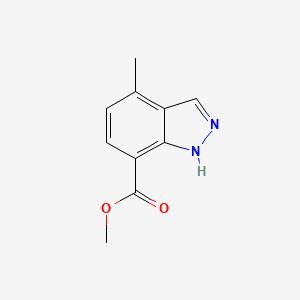
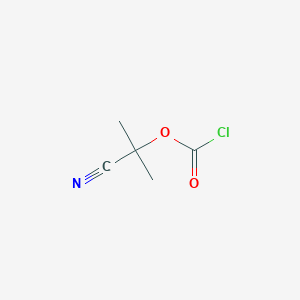
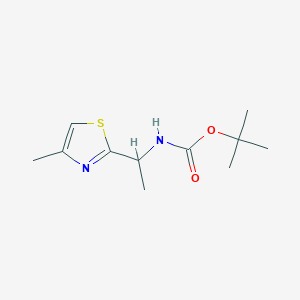
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
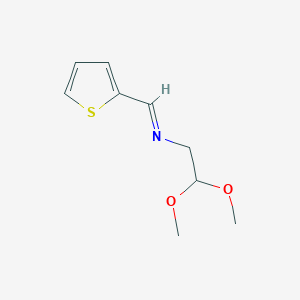


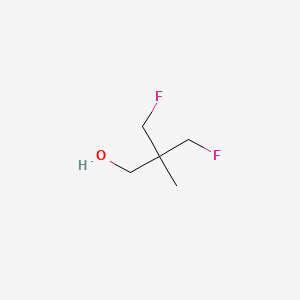
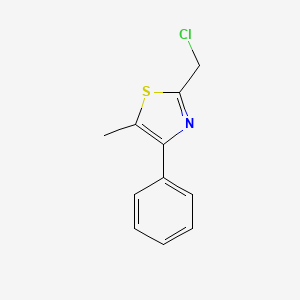
![4-[5-(3-Amino-5-nitrophenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8661346.png)
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)
